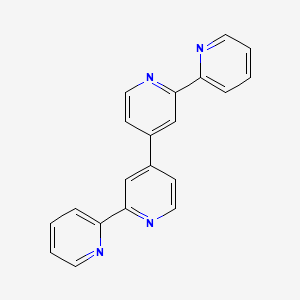
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine is a complex heterocyclic compound that features multiple pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common approach is the palladium-catalyzed cross-coupling reaction, which involves the coupling of pyridine-2-boronic acid with 2-bromo-4-(2-pyridin-2-ylpyridin-4-yl)pyridine under specific conditions such as the presence of a base like potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as fibrosis and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in its anti-fibrotic activity, the compound inhibits collagen prolyl 4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition leads to reduced collagen production and accumulation, thereby mitigating fibrosis.
相似化合物的比较
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Exhibits similar pharmacological activities and is used in medicinal chemistry.
2-(pyridin-4-yl)quinoline: Shares structural similarities and is used in coordination chemistry.
2-(pyridin-2-yl)aniline: Utilized as a directing group in C-H activation reactions.
Uniqueness
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine is unique due to its multi-pyridine structure, which provides enhanced binding affinity and specificity in coordination complexes. This structural feature also contributes to its diverse range of applications in various scientific fields.
属性
分子式 |
C20H14N4 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine |
InChI |
InChI=1S/C20H14N4/c1-3-9-21-17(5-1)19-13-15(7-11-23-19)16-8-12-24-20(14-16)18-6-2-4-10-22-18/h1-14H |
InChI 键 |
FOWBBLBJRRYGJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC(=NC=C3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



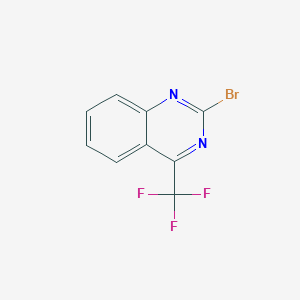
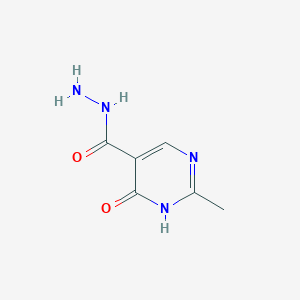
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
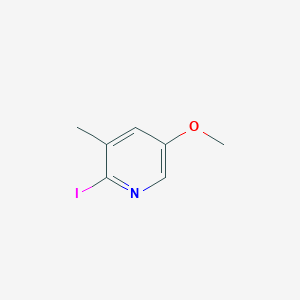
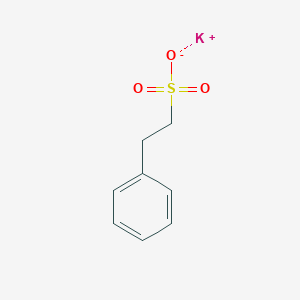
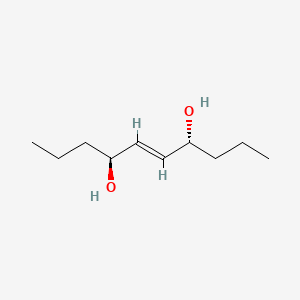
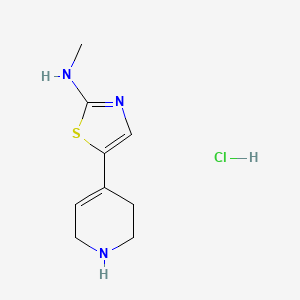
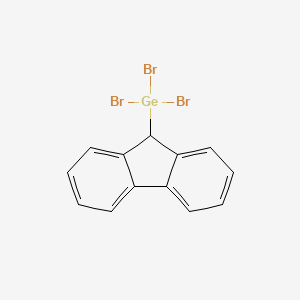
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)
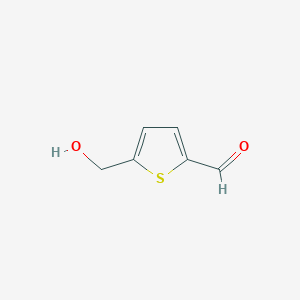
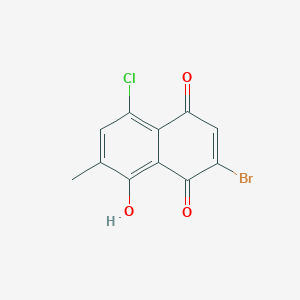
![[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate](/img/structure/B15251145.png)
![4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B15251148.png)
